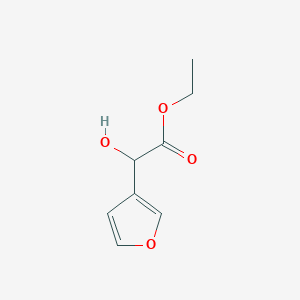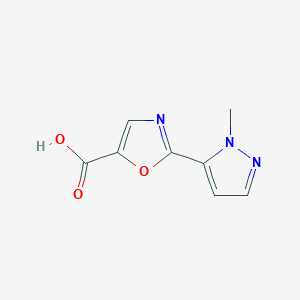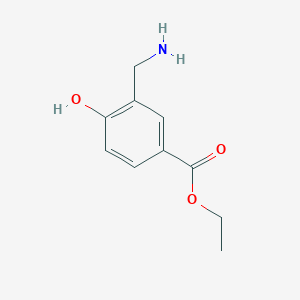![molecular formula C9H16N4 B13873700 6-N-[2-(dimethylamino)ethyl]pyridine-2,6-diamine](/img/structure/B13873700.png)
6-N-[2-(dimethylamino)ethyl]pyridine-2,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-N-[2-(dimethylamino)ethyl]pyridine-2,6-diamine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a dimethylaminoethyl group and two amino groups at positions 2 and 6. Pyridine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-N-[2-(dimethylamino)ethyl]pyridine-2,6-diamine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-diaminopyridine with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is often employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
6-N-[2-(dimethylamino)ethyl]pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine in organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups.
科学研究应用
6-N-[2-(dimethylamino)ethyl]pyridine-2,6-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical structure.
作用机制
The mechanism of action of 6-N-[2-(dimethylamino)ethyl]pyridine-2,6-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological macromolecules, thereby modulating their activity. The presence of the dimethylaminoethyl group enhances its ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
6,6′-Dimethyl-2,2′-bipyridine: A similar pyridine derivative used as a ligand in coordination chemistry.
2,6-Diaminopyridine: A precursor in the synthesis of 6-N-[2-(dimethylamino)ethyl]pyridine-2,6-diamine, also used in various chemical reactions.
4-N,N-Dimethylaminopyridine: A related compound with applications in organic synthesis as a catalyst and reagent.
Uniqueness
This compound is unique due to the presence of both the dimethylaminoethyl group and the two amino groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H16N4 |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
6-N-[2-(dimethylamino)ethyl]pyridine-2,6-diamine |
InChI |
InChI=1S/C9H16N4/c1-13(2)7-6-11-9-5-3-4-8(10)12-9/h3-5H,6-7H2,1-2H3,(H3,10,11,12) |
InChI 键 |
FQBUZSGSJLWMAA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNC1=CC=CC(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-4-chlorophenol](/img/structure/B13873621.png)
![8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873628.png)
![[4-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13873631.png)


![2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B13873642.png)
![Methyl-[4-(4-nitro-phenoxy)-pyrimidin-2-yl]-amine](/img/structure/B13873649.png)

![4-[3-(Bromomethyl)-5-fluorophenyl]morpholine](/img/structure/B13873658.png)

![3,6-Dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13873674.png)

![3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873691.png)
![3-(Chloromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13873695.png)
